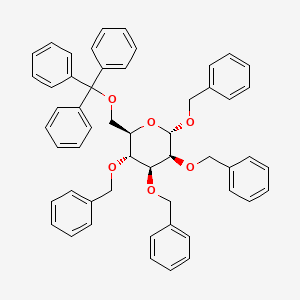

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose

概要

説明

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of benzyl and trityl protecting groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations. The compound is often used as an intermediate in the synthesis of more complex carbohydrate structures.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose can be synthesized from methyl α-D-mannopyranoside. The synthetic route typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 3, and 4 of the mannopyranose ring are protected using benzyl groups. This is achieved by reacting the mannopyranoside with benzyl chloride in the presence of a base such as sodium hydride.

Tritylation: The hydroxyl group at position 6 is protected using a trityl group. This is done by reacting the partially protected mannopyranoside with trityl chloride in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: The benzyl and trityl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or deprotected sugars.

科学的研究の応用

Synthesis of Glycosides

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose is primarily used as a glycosyl donor in the synthesis of glycosides. The presence of multiple benzyl groups enhances its stability and reactivity, making it suitable for various coupling reactions.

Case Study :

A study demonstrated its utility in synthesizing complex oligosaccharides through selective glycosylation reactions. The compound was reacted with different acceptors to yield a range of glycosides with varying biological activities .

Carbohydrate Chemistry

This compound plays a vital role in carbohydrate chemistry as a building block for the construction of more complex carbohydrate structures. Its ability to undergo various transformations allows chemists to explore different carbohydrate derivatives.

Data Table: Common Reactions Involving 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose

| Reaction Type | Conditions | Products |

|---|---|---|

| Glycosylation | Lewis acid catalyst | Glycosides |

| Deprotection | Hydrogenation or acid hydrolysis | α-D-Mannopyranose |

| Coupling with Amines | Nucleophilic substitution | Amine-linked glycosides |

Biological Studies

Due to its structural similarity to natural sugars, this compound is also explored for its potential biological activities. It can be used in studies examining sugar recognition by lectins and other carbohydrate-binding proteins.

Case Study :

Research has shown that derivatives of this compound can inhibit certain bacterial growth by interfering with their sugar metabolism pathways .

Pharmaceutical Applications

In drug design and development, 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose can serve as a precursor for the synthesis of glycosylated drugs that exhibit improved pharmacokinetic properties.

Data Table: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antiviral Agents | Synthesis of glycosylated nucleosides |

| Anticancer Drugs | Development of targeted therapies |

| Vaccine Development | Use in conjugate vaccines |

Material Science

This compound is also being investigated for its potential applications in material science, particularly in the development of biocompatible materials that mimic natural polysaccharides.

作用機序

The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose involves its role as a protected sugar intermediate. The protecting groups (benzyl and trityl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from glucose instead of mannose.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but derived from galactose.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but uses acetyl groups as protecting groups instead of benzyl and trityl groups.

Uniqueness

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose is unique due to the specific combination of benzyl and trityl protecting groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of mannose-derived complex carbohydrates and glycosides.

生物活性

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS No. 78561-22-5) is a synthetic carbohydrate derivative notable for its structural complexity and potential biological applications. This compound is characterized by a molecular formula of C53H50O6 and a molecular weight of approximately 782.97 g/mol . Its unique structure includes multiple benzyl and trityl protective groups, which enhance its stability and solubility in organic solvents.

Anti-inflammatory Effects

In addition to antimicrobial activity, some mannopyranose derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Studies

- Antibacterial Activity : A study involving structurally similar triazole derivatives highlighted their effectiveness against E. coli and S. aureus. The synthesized compounds exhibited higher antibacterial activity compared to standard antibiotics such as Imipenem and Nystatin .

- Molecular Modeling : Molecular docking studies have been conducted to predict the binding affinity of mannopyranose derivatives to bacterial enzymes. These studies suggest that the structural features of these sugars enhance their interaction with target proteins involved in bacterial metabolism .

Synthesis and Characterization

The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose typically involves the selective protection of hydroxyl groups on mannopyranose using benzyl and trityl groups. The reaction conditions are crucial for achieving high yields and purity:

Synthesis Steps

- Protection of Hydroxyl Groups : The hydroxyl groups on mannopyranose are protected using benzyl bromide and trityl chloride in the presence of a base.

- Purification : The crude product is purified using column chromatography to isolate the desired tetra-O-benzyl derivative.

- Characterization : Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure.

Characterization Data Table

| Technique | Observations |

|---|---|

| NMR (1H) | Signals corresponding to aromatic protons at δ 7.0 - 7.5 ppm; anomeric proton signal around δ 5.0 ppm |

| FTIR | Characteristic peaks for C-H stretching at 3000-3100 cm⁻¹; C=O stretch around 1730 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z = 783 confirming the molecular weight |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51+,52+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFKLSXFOMSCJ-MFYHPOFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。